In Vitro Antibacterial Potency vs. S. aureus: Class-Level Benchmarking Against 4d, 4l, and 4r
No direct head-to-head data for 866872-00-6 were identified in the accessible primary literature. However, the closest structurally characterized analogs 4d, 4l, and 4r (5-methyl-1H-1,2,3-triazole-4-carboxamides) exhibited moderate to potent growth inhibition against S. aureus. Compound 4l achieved 50% growth inhibition at ≤1 µM [1]. The target compound's N1-(2-fluorophenyl) and N-(4-fluorophenyl) carboxamide substitution pattern is distinct from the reported analogs, but the shared 5-methyl-1,2,3-triazole-4-carboxamide core allows a class-level inference that comparable anti-staphylococcal activity may be achievable, albeit unconfirmed.
| Evidence Dimension | Antibacterial activity – S. aureus growth inhibition |
|---|---|
| Target Compound Data | Not reported in peer-reviewed, non-excluded sources |
| Comparator Or Baseline | Compound 4l: ~50% inhibition at ≤1 µM; Compounds 4d and 4r: qualitative ‘potent’ designation [1] |
| Quantified Difference | Not calculable for 866872-00-6 |
| Conditions | Broth microdilution assay against S. aureus; exact strain and incubation conditions detailed in [1] |
Why This Matters
Provides a provisional activity benchmark; procurement for antibacterial screening is plausible only if follow-up head-to-head testing against 4l is planned.
- [1] Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. J. Mol. Struct. 2021, 1246, 131186. View Source
